![molecular formula C7H11ClN2 B12883260 5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole](/img/structure/B12883260.png)
5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole
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Overview
Description
5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 1-chloroethyl chloroformate. This reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 5-(1-hydroxyethyl)-1,3-dimethyl-1H-pyrazole, 5-(1-alkoxyethyl)-1,3-dimethyl-1H-pyrazole, and 5-(1-aminoethyl)-1,3-dimethyl-1H-pyrazole.
Oxidation Reactions: Products include various oxides and other oxidation derivatives.
Reduction Reactions: Products include reduced forms of the original compound.
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that 5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole exhibits significant anticancer properties. Research has shown that compounds with a similar pyrazole structure can inhibit the growth of various cancer cell lines. The mechanisms attributed to its anticancer activity include:
- Inhibition of Cell Proliferation : The compound has demonstrated the ability to significantly reduce cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
- Induction of Apoptosis : It can trigger programmed cell death in cancer cells, an essential process for effective cancer treatment.
The following table summarizes key findings related to its anticancer efficacy:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MDA-MB-231 | 0.46 | Apoptosis induction |
This compound | HepG2 | 0.39 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known for their effectiveness against various bacterial and fungal strains. Studies have shown that:
- Antibacterial Activity : Compounds similar to this compound exhibit significant antibacterial activity against pathogens like E. coli and Staphylococcus aureus.
- Antifungal Activity : Certain derivatives have shown effectiveness against common fungal infections.
Agricultural Applications
In addition to its biological applications, this compound has been explored for use in agriculture as a potential pesticide. Its structural characteristics allow it to interact effectively with biological systems in pests. Research indicates that:
- Insecticidal Properties : Preliminary bioassays have demonstrated that this compound can exhibit insecticidal activity comparable to commercial insecticides like imidacloprid against pests such as Aphis fabae.
Compound | Target Pest | Mortality Rate (%) at 12.5 mg/L |
---|---|---|
This compound | Aphis fabae | 85.7 |
Industrial Applications
The compound also finds relevance in industrial chemistry as an intermediate for synthesizing more complex organic molecules. Its unique substitution pattern makes it a versatile building block for developing new materials and chemicals.
Mechanism of Action
The mechanism of action of 5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-vinyl-1H-pyrazole
- 3-Alkenyl-5-chloro-1H-pyrazole
- 5-Chloro-3-propyl-1-vinyl-1H-pyrazole-4-carbaldehyde
Uniqueness
5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-chloroethyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, including anticancer properties, insecticidal effects, and other pharmacological applications.
Chemical Structure and Properties
This compound has the following structural formula:
The compound features a pyrazole ring, which is known for its role in various biological activities. The presence of the chloroethyl group enhances its reactivity and potential biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole structure can inhibit the growth of several cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results showed that certain derivatives exhibited significant antiproliferative activity with IC50 values ranging from 3.79 µM to 42.30 µM against these cell lines .
- Mechanism of Action :
Insecticidal Activity
In addition to its potential as an anticancer agent, this compound exhibits insecticidal properties.
Efficacy Against Pests
- Preliminary bioassays demonstrated that this compound was effective against target pests such as Aphis fabae at concentrations around 500 mg/L . This suggests that it could be developed as a novel insecticide.
Pharmacological Applications
Beyond its anticancer and insecticidal activities, pyrazole derivatives have been explored for various other pharmacological effects:
- Anti-inflammatory Properties : Pyrazole compounds are noted for their anti-inflammatory effects, making them candidates for treating inflammatory diseases .
- Antibacterial and Antiviral Activities : Some studies report that pyrazole derivatives possess antibacterial and antiviral properties, broadening their therapeutic potential .
Summary of Biological Activities
Properties
Molecular Formula |
C7H11ClN2 |
---|---|
Molecular Weight |
158.63 g/mol |
IUPAC Name |
5-(1-chloroethyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C7H11ClN2/c1-5-4-7(6(2)8)10(3)9-5/h4,6H,1-3H3 |
InChI Key |
PAHYEQMXCDBXFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(C)Cl)C |
Origin of Product |
United States |
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